molecular formula C16H18N2O4S2 B2691824 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 488138-18-7

5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No. B2691824
CAS RN: 488138-18-7
M. Wt: 366.45
InChI Key: YMOKJTDZIVKLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A closely related compound, "5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide," was synthesized and its crystal structure determined through X-ray diffraction, highlighting its potential for further structural and functional analysis within research contexts (Prabhuswamy et al., 2016).

Applications in Molecular Design and Synthesis

The structural motifs found in the compound of interest are integral to the design and synthesis of heterocyclic compounds, such as those involving 2,5-dihydrothiophene S,S-dioxides, which serve as precursors to o-quinodimethanes, indicating a route for the development of novel organic materials (Chaloner et al., 1992).

Photophysical and Chemosensor Applications

A derivative, "2-(1-(benzo[d]thiazol-2-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol" (BTDP), exhibits photophysical properties making it suitable as a fluorescent chemosensor for metal ions like Fe3+, showcasing the potential for environmental monitoring and analysis applications (Khan, 2020).

Inhibitory and Biological Activities

Compounds within this chemical class have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, with potential implications in medical research for the development of therapeutic agents. A series of polymethoxylated-pyrazoline benzene sulfonamides, for instance, demonstrated significant inhibitory activities, underscoring the compound's relevance in bioactive molecule development (Kucukoglu et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Further research into 1H-pyrazole derivatives containing an aryl sulfonate moiety revealed notable anti-inflammatory and antimicrobial activities, highlighting the compound's potential in addressing microbial infections and inflammatory conditions (Kendre et al., 2013).

properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-21-14-7-4-6-11(16(14)22-2)13-10-12(15-8-5-9-23-15)17-18(13)24(3,19)20/h4-9,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOKJTDZIVKLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

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